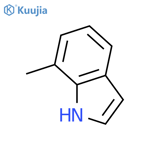- An Improved Catalytic System for Solid-state Iridium(I)-catalyzed C-H Borylation Using Mechanochemistry, Chemistry Letters, 2023, 52(5), 333-336
Cas no 912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

912331-68-1 structure
商品名:7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS番号:912331-68-1
MF:C15H20BNO2
メガワット:257.135804176331
MDL:MFCD11858374
CID:839857
PubChem ID:53216783
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 7-METHYLINDOLE-2-BORONIC ACID PINACOL ESTER
- 7-Methyl-1H-indole-2-boronic acid pinacol ester
- 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 7-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-3-yl)-1H-indole
- 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- 7-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- AKOS016001017
- MB10203
- (7-METHYL-1H-INDOL-2-YL)BORONIC ACID PINACOL ESTER
- AZNAYTQOYNEGPL-UHFFFAOYSA-N
- AS-43248
- CS-0175788
- 7-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- DTXSID50681929
- 912331-68-1
- Z2044777561
- EN300-366635
- SCHEMBL593662
- MFCD11858374
-
- MDL: MFCD11858374
- インチ: 1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
- InChIKey: AZNAYTQOYNEGPL-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1NC2C(=CC=CC=2C)C=1
計算された属性
- せいみつぶんしりょう: 257.15900
- どういたいしつりょう: 257.1587090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- PSA: 34.25000
- LogP: 2.77550
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole セキュリティ情報
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 217377-1g |
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 1g |
£750.00 | 2022-03-01 | |
| Enamine | EN300-366635-0.1g |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95.0% | 0.1g |
$33.0 | 2025-03-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-250MG |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 250MG |
¥ 349.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-5G |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 5g |
¥ 3,399.00 | 2023-04-13 | |
| abcr | AB272331-250 mg |
7-Methylindole-2-boronic acid pinacol ester, 95%; . |
912331-68-1 | 95% | 250 mg |
€171.30 | 2023-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-100MG |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 100MG |
¥ 851.00 | 2023-03-30 | |
| TRC | M225195-50mg |
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |
912331-68-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M225195-100mg |
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |
912331-68-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M225195-500mg |
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |
912331-68-1 | 500mg |
$ 340.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D968054-100mg |
7-Methyl-1H-indole-2-boronic acid pinacol ester |
912331-68-1 | 95% | 100mg |
$170 | 2024-07-28 |
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Tetrahydrofuran Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1-methylethyl) [2,2′-bipyridine]-4,4′-dicarboxylate ; 90 min, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dichloromethane ; 4 h, 65 °C
リファレンス
- A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products, Chemical Science, 2021, 12(4), 1528-1534
合成方法 3
はんのうじょうけん
1.1 Reagents: Tetrahydrofuran , Oxygen Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; 99 min
リファレンス
- Iridium(I)-Catalyzed C-H Borylation in Air by Using Mechanochemistry, Chemistry - A European Journal, 2019, 25(18), 4654-4659
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
3. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) 関連製品
- 1256358-93-6(5-methyl-1H-indole-2-boronic acid pinacol ester)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:912331-68-1)7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

清らかである:99%
はかる:5g
価格 ($):368.0

